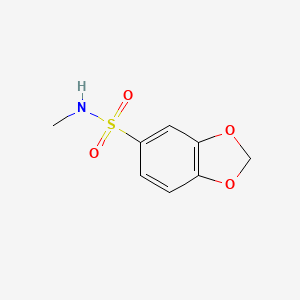

N-methyl-2H-1,3-benzodioxole-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

N-methyl-1,3-benzodioxole-5-sulfonamide |

InChI |

InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3 |

InChI Key |

BKVUJSYYAGYIBC-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 2h 1,3 Benzodioxole 5 Sulfonamide

Strategic Retrosynthetic Analysis of the N-methyl-2H-1,3-benzodioxole-5-sulfonamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Pathways for the Sulfonamide Linkage

The most logical and common disconnection for a sulfonamide is the sulfur-nitrogen (S-N) bond. This disconnection is based on the well-established and reliable reaction between a sulfonyl chloride and an amine to form a sulfonamide. organic-chemistry.org Applying this to this compound, the S-N bond is cleaved to yield two key synthons: a sulfonyl electrophile and a methylamine (B109427) nucleophile.

The corresponding synthetic equivalents for these synthons are 1,3-benzodioxole-5-sulfonyl chloride and methylamine. This disconnection is highly favored due to the ready availability of both precursors and the high efficiency of the sulfonamide bond formation.

Retrosynthetic Approaches to the Benzodioxole Ring System

Further deconstruction of the 1,3-benzodioxole-5-sulfonyl chloride precursor focuses on the benzodioxole ring system. The 1,3-benzodioxole (B145889) moiety is a common structural motif in natural products and pharmacologically active compounds. researchgate.netnih.gov Its synthesis typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a methylene (B1212753) source.

A common retrosynthetic disconnection of the 1,3-benzodioxole ring involves breaking the two ether linkages to reveal catechol and a one-carbon electrophile, such as dichloromethane (B109758) or formaldehyde. This approach is based on the Williamson ether synthesis or related acetal (B89532) formation reactions. Therefore, a plausible retrosynthetic pathway for the 1,3-benzodioxole core of the target molecule leads back to catechol and a suitable one-carbon building block.

Synthesis of Essential Precursors for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Preparation of 1,3-benzodioxole-5-sulfonyl chloride Derivatives

1,3-Benzodioxole-5-sulfonyl chloride is a critical intermediate in the synthesis of this compound. ekb.egsigmaaldrich.com Its preparation can be achieved through several methods. One common approach is the chlorosulfonation of 1,3-benzodioxole. This reaction introduces the sulfonyl chloride group directly onto the aromatic ring.

Alternatively, a multi-step synthesis can be employed, starting from a suitable substituted 1,3-benzodioxole derivative. For instance, the synthesis of 1,3-benzodioxole-4-sulfonamide (B3388466) has been described starting from 3-bromocatechol, which is first converted to 4-bromo-1,3-benzodioxole. prepchem.com Subsequent metal-halogen exchange followed by reaction with sulfur dioxide and then a chlorinating agent like N-chlorosuccinimide yields the corresponding sulfonyl chloride. prepchem.com

| Precursor | Reagents | Product |

| 1,3-Benzodioxole | Chlorosulfonic acid | 1,3-Benzodioxole-5-sulfonyl chloride |

| 4-Bromo-1,3-benzodioxole | 1. n-Butyllithium 2. Sulfur dioxide 3. N-Chlorosuccinimide | 1,3-Benzodioxole-4-sulfonyl chloride |

Synthesis of N-methylamine and Related Nitrogen-Containing Intermediates

N-methylamine is a readily available and widely used primary amine. For laboratory-scale synthesis, it can be prepared through various established methods, such as the reaction of methyl iodide with an excess of ammonia (B1221849) or through the Gabriel synthesis with methyl iodide followed by hydrolysis or hydrazinolysis. Given its commercial availability, it is typically sourced from chemical suppliers for synthetic applications.

Primary and Alternative Synthetic Routes to this compound

The assembly of the final molecule can be accomplished through a primary, direct route or via alternative strategies that may offer advantages in specific contexts.

The most direct and widely employed method for the synthesis of this compound is the reaction of 1,3-benzodioxole-5-sulfonyl chloride with methylamine. researchgate.netdoubtnut.comlibretexts.org This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group and is often referred to as the Hinsberg reaction when used to distinguish between primary, secondary, and tertiary amines. wikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eg

An alternative synthetic approach involves the N-alkylation of the corresponding primary sulfonamide, 1,3-benzodioxole-5-sulfonamide (B1217220). This two-step route would first involve the synthesis of the primary sulfonamide by reacting 1,3-benzodioxole-5-sulfonyl chloride with ammonia. prepchem.com The resulting 1,3-benzodioxole-5-sulfonamide can then be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. organic-chemistry.orgionike.comresearchgate.netacs.orgnih.gov This method can be particularly useful if the primary sulfonamide is a readily available intermediate or if direct sulfonylation with methylamine proves to be low-yielding for any reason.

| Route | Step 1 | Step 2 |

| Primary Route | Reaction of 1,3-benzodioxole-5-sulfonyl chloride with methylamine in the presence of a base. | - |

| Alternative Route | Reaction of 1,3-benzodioxole-5-sulfonyl chloride with ammonia to form 1,3-benzodioxole-5-sulfonamide. | N-methylation of 1,3-benzodioxole-5-sulfonamide with a methylating agent and base. |

Direct Sulfonylation and Amination Reactions

The classical and most direct route to this compound involves a two-step process: the sulfonation of 1,3-benzodioxole to form the corresponding sulfonyl chloride, followed by amination with methylamine.

A common approach to obtaining the key intermediate, 1,3-benzodioxole-5-sulfonyl chloride, is through the chlorosulfonylation of 1,3-benzodioxole. This electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid. The subsequent reaction of the sulfonyl chloride with methylamine furnishes the desired this compound. While specific literature detailing the direct synthesis of the 5-sulfonyl chloride is not abundant, a procedure for the synthesis of the isomeric 1,3-benzodioxole-4-sulfonamide provides a relevant model. This process starts with 3-bromocatechol, which is first converted to 4-bromo-1,3-benzodioxole. The bromo-derivative then undergoes lithiation followed by reaction with sulfur dioxide and subsequent treatment with N-chlorosuccinimide to yield the sulfonyl chloride. Finally, amination with ammonia provides the sulfonamide. prepchem.com A similar strategy could be envisioned for the 5-substituted isomer, starting from a readily available 5-substituted-1,3-benzodioxole.

The amination of the sulfonyl chloride intermediate is a nucleophilic substitution reaction. The reaction of various sulfonyl chlorides with primary and secondary amines is a well-established transformation in organic synthesis. These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. researchgate.net

Exploration of Alternative Coupling Methodologies (e.g., Suzuki-Miyaura Analogs)

To circumvent some of the challenges associated with direct sulfonylation, such as the use of harsh reagents and potential regioselectivity issues, researchers have explored alternative cross-coupling methodologies. The Suzuki-Miyaura reaction, a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

While a direct Suzuki-Miyaura coupling to form the sulfonamide bond of this compound is not a standard application of this reaction, analogous couplings on the benzodioxole ring system have been reported. For instance, the Suzuki-Miyaura coupling of (6-bromobenzo[d] nih.govorganic-chemistry.orgdioxol-5-yl)methanol with various boronic acids has been successfully demonstrated. worldresearchersassociations.com This highlights the feasibility of using palladium-catalyzed cross-coupling reactions on the 1,3-benzodioxole scaffold.

A plausible, albeit less direct, strategy analogous to the Suzuki-Miyaura reaction for the synthesis of the target molecule could involve the coupling of a 5-halo-1,3-benzodioxole with a suitable sulfonamide precursor. However, the more common application of the Suzuki-Miyaura reaction in this context would be to first synthesize a 5-aryl-1,3-benzodioxole, which could then be subjected to sulfonation and amination as described previously.

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

The efficiency of any synthetic route is critically dependent on the optimization of various reaction parameters. For the synthesis of this compound, key areas of focus include catalyst systems, solvent effects, and the influence of temperature, pressure, and reaction time.

Catalyst Systems and Reaction Kinetics

For the amination of 1,3-benzodioxole-5-sulfonyl chloride, while often proceeding without a catalyst, the use of a base is crucial. The kinetics of the reaction between arenesulfonyl chlorides and anilines have been studied, revealing a significant solvent effect on the Brønsted slope, which relates the reaction rate to the basicity of the amine. researchgate.net

In the context of N-alkylation of sulfonamides, which would be a relevant side reaction or a potential alternative synthetic step, various catalytic systems have been developed. These include iridium-based catalysts such as [Cp*IrCl2]2 in the presence of t-BuOK, which have proven effective for the N-alkylation of sulfonamides with alcohols. nih.govcapes.gov.br Iron(II) chloride in combination with potassium carbonate has also been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Furthermore, manganese-based catalysts have been employed for the N-alkylation of sulfonamides using alcohols, offering a more sustainable alternative to precious metal catalysts. organic-chemistry.org

Solvent Effects and Reaction Thermodynamics

The choice of solvent can profoundly impact the rate and outcome of the sulfonylation and amination reactions. Studies on the reactions of aromatic sulfonyl chlorides with anilines have demonstrated that both protic and aprotic solvents can be employed, with the reaction kinetics being influenced by the solvent's polarity and its ability to solvate the transition state. researchgate.net The solvolysis of arenesulfonyl chlorides, a competing reaction, has also been shown to be highly dependent on the solvent composition. mdpi.com

The thermodynamics of these reactions are also influenced by the solvent. For instance, the enthalpy and entropy of activation for the reaction of benzenesulfonyl chloride with imidazole (B134444) are considerably lower in aprotic solvents compared to protic solvents. researchgate.net

Temperature, Pressure, and Time-Dependent Optimization

Temperature is a critical parameter in the synthesis of this compound. The chlorosulfonylation of 1,3-benzodioxole is typically performed at a controlled temperature to prevent side reactions. Similarly, the amination step is often carried out at or below room temperature to manage the exothermic nature of the reaction.

Reaction time is another key variable that needs to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time. While pressure is not typically a critical parameter for these reactions when performed on a laboratory scale, it can become a significant factor in industrial-scale production, particularly if gaseous reagents or byproducts are involved.

Scalability and Sustainable Chemistry Considerations in Synthesis

The development of scalable and sustainable synthetic routes is a major focus in modern chemistry. For the synthesis of this compound, this involves minimizing the use of hazardous reagents, reducing waste, and improving energy efficiency.

The use of greener solvents is a key aspect of sustainable synthesis. While traditional syntheses of sulfonamides often employ chlorinated solvents, recent research has focused on the use of more environmentally benign alternatives. ekb.eg The development of catalytic systems that can operate under milder conditions and with higher atom economy also contributes to the sustainability of the process. For example, the use of iron or manganese catalysts for N-alkylation is a step towards more sustainable chemistry compared to iridium-based systems. organic-chemistry.orgionike.com

Furthermore, process optimization to reduce the number of synthetic steps, minimize purification requirements, and enable the recycling of catalysts and solvents is crucial for the development of a truly scalable and sustainable synthesis of this compound.

Development of Pilot-Scale Synthesis Procedures

Transitioning the synthesis of this compound from the laboratory bench to a pilot-scale requires meticulous planning and process optimization to ensure safety, efficiency, and economic viability. While specific pilot-scale production data for this compound is not extensively published, general strategies for scaling up sulfonamide synthesis are applicable.

Key considerations for the scale-up of sulfonamide synthesis include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal temperature, pressure, and reaction time on a larger scale. Exothermic reactions, common in sulfonamide synthesis, require robust thermal management systems to prevent runaway reactions.

Mass and Heat Transfer: Efficient mixing becomes critical in large reactors to ensure homogenous reaction conditions and prevent localized overheating or concentration gradients. The choice of reactor design and agitation system is paramount.

Solvent Selection and Recovery: Solvents that are effective at the lab scale may not be suitable for pilot-scale production due to safety, environmental, or cost concerns. The implementation of solvent recovery and recycling systems is often a key component of a successful scale-up.

Process Safety: A thorough hazard analysis is necessary to identify and mitigate potential risks associated with handling large quantities of reagents and intermediates. This includes considerations for flammability, toxicity, and reaction byproducts.

Purification and Isolation: Crystallization is a common method for purifying sulfonamides. The cooling profile and seeding strategy must be carefully controlled to obtain the desired crystal size and purity on a larger scale.

The following table outlines a hypothetical comparison of laboratory-scale versus pilot-scale synthesis parameters for a generic sulfonamide synthesis, illustrating the types of changes that may be necessary.

| Parameter | Laboratory-Scale Synthesis | Pilot-Scale Synthesis |

| Batch Size | Milligrams to grams | Kilograms to tens of kilograms |

| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Integrated thermal fluid system |

| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, anchor) |

| Reagent Addition | Manual addition via pipette or dropping funnel | Automated dosing pumps |

| Work-up | Liquid-liquid extraction in a separatory funnel | Centrifugal extractor or multi-stage extraction |

| Purification | Flash column chromatography | Recrystallization, filtration, and drying in a single unit |

Integration of Green Chemistry Principles (e.g., Atom Economy, Waste Reduction)

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. numberanalytics.com The synthesis of this compound can be made more sustainable by incorporating these principles. jddhs.comispe.org

Key green chemistry principles and their application include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For sulfonamide synthesis, this involves choosing reagents that lead to minimal byproduct formation.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com Solvent-free reaction conditions are also highly desirable.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. jddhs.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The development of recyclable catalysts is a key area of research.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. jddhs.com This can be achieved through process optimization and the selection of high-yield reactions.

The following table provides examples of how green chemistry principles can be applied to sulfonamide synthesis.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | Use of chlorinated solvents (e.g., dichloromethane) | Use of water, ethanol, or ionic liquids as the reaction medium. mdpi.com |

| Reagents | Use of stoichiometric amounts of a base (e.g., pyridine) | Catalytic amounts of a recyclable base or enzyme-catalyzed reactions. |

| Energy | Prolonged heating under reflux | Microwave-assisted or ultrasound-promoted reactions to reduce reaction time and energy consumption. |

| Byproducts | Generation of inorganic salts that require disposal | Designing reactions where byproducts are non-toxic and easily separable, or can be recycled. |

Strategic Derivatization for this compound Analogues

The synthesis of analogues of this compound is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. Derivatization can be targeted at several key positions within the molecule.

Systemic Modifications on the Benzodioxole Ring

The 1,3-benzodioxole ring is a common scaffold in medicinal chemistry and offers several positions for modification. najah.edunih.gov Synthetic strategies often involve the use of substituted catechols or the functionalization of a pre-formed benzodioxole ring.

Recent research has focused on the synthesis of benzodioxole derivatives with various substituents to explore their structure-activity relationships. researchgate.net For example, Suzuki-Miyaura coupling reactions have been employed to introduce aryl or heteroaryl groups onto the benzodioxole core. worldresearchersassociations.com

The table below summarizes some reported modifications on the benzodioxole ring and the synthetic methods used.

| Modification Position | Substituent Introduced | Synthetic Method Employed |

| 6-position | Phenyl group | Suzuki-Miyaura coupling |

| 6-position | Pyridinyl group | Suzuki-Miyaura coupling |

| 5-position | Carboxamide | Amide coupling |

| 6-position | Ketoester | Friedel-Crafts acylation |

Functionalization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for functionalization. While the parent compound is an N-methyl sulfonamide, a wide range of analogues can be synthesized by varying the substituent on the nitrogen. The low reactivity of the sulfonamide N-H bond can present a synthetic challenge, often requiring harsh reaction conditions. nih.gov However, recent advances have provided milder and more efficient methods for N-functionalization. researchgate.net

Strategies for functionalization at the sulfonamide nitrogen include:

N-Alkylation: Introduction of various alkyl or arylalkyl groups.

N-Acylation: Formation of N-acylsulfonamides, which have distinct physicochemical properties compared to their sulfonamide counterparts. nih.gov

N-Arylation: Introduction of aryl or heteroaryl groups.

The following table presents examples of functional groups that can be introduced at the sulfonamide nitrogen.

| Functional Group Introduced | Resulting Analogue Class | Potential Synthetic Approach |

| Ethyl, Propyl, Benzyl | N-Alkylsulfonamides | Williamson ether synthesis-like reaction with alkyl halides |

| Acetyl, Benzoyl | N-Acylsulfonamides | Acylation with acid chlorides or anhydrides |

| Phenyl, Pyridyl | N-Arylsulfonamides | Buchwald-Hartwig amination |

| Carbamoyl | N-Carbamoylsulfonamides | Reaction with isocyanates |

Side Chain Variations on the N-methyl Group

While "N-methyl" specifies a particular substituent, for the broader class of N-substituted analogues, variations on this side chain are a common strategy for modifying the compound's properties. The synthesis of a library of N-alkyl sulfonamides allows for the exploration of how the size, shape, and polarity of this substituent affect biological activity. rsc.org

Methods for introducing variations at the N-alkyl position often involve the reaction of the corresponding primary sulfonamide with a variety of alkylating agents. A nitrogen-centered radical approach has also been developed for the installation of a sulfonamide unit, which can then be further functionalized. rsc.org

The table below illustrates potential side chain variations on the nitrogen and their potential impact.

| Side Chain Variation | Example Substituent | Potential Impact on Properties |

| Chain Length | Ethyl, Propyl, Butyl | Modulates lipophilicity and steric bulk |

| Branching | Isopropyl, tert-Butyl | Increases steric hindrance, potentially affecting binding |

| Cyclic Systems | Cyclohexyl, Phenyl | Introduces rigidity and potential for pi-stacking interactions |

| Functional Groups | Hydroxyethyl, Methoxyethyl | Alters polarity and potential for hydrogen bonding |

Advanced Structural Characterization and Conformational Analysis of N Methyl 2h 1,3 Benzodioxole 5 Sulfonamide

High-Resolution Spectroscopic Elucidation Techniques

High-resolution spectroscopic methods are fundamental in determining the chemical structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques offer detailed insights into the atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei, multi-dimensional NMR, such as 2D-NMR, reveals correlations between different nuclei, offering a more complete picture of the molecular structure.

2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of N-methyl-2H-1,3-benzodioxole-5-sulfonamide. A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish the connectivity of the proton-bearing framework. An HSQC spectrum would reveal correlations between protons and the carbon atoms they are directly attached to, allowing for unambiguous assignment of the carbon skeleton.

Solid-State NMR (ssNMR) would be particularly useful for studying the compound in its crystalline form, providing information about the molecular conformation and packing in the solid state. This technique can reveal details about polymorphism and the local environment of atoms within the crystal lattice, which are not accessible from solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. scirp.org By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula. scirp.org This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass.

For this compound (C₈H₉NO₄S), the theoretical exact mass can be calculated. An experimental HRMS measurement yielding a mass that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition and, by extension, its molecular formula. This technique is also invaluable for identifying and characterizing impurities or degradation products.

Table 1: Theoretical Isotopic Distribution for C₈H₉NO₄S

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 215.0279 | 100.00 |

| 216.0252 | 9.15 |

| 217.0321 | 4.88 |

| 218.0294 | 0.45 |

Note: This table represents a theoretical calculation and would be compared against experimental HRMS data for confirmation.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of chemical bonds.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group (S=O stretching), the N-H bond (if present, though in this N-methylated compound, this would be absent and instead show C-H stretches for the methyl group), the aromatic C-H and C=C bonds of the benzodioxole ring, and the C-O-C stretches of the dioxole ring. Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160-1120 |

| C-N Stretch | Stretch | 1360-1250 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aromatic C-H | Stretch | 3100-3000 |

| C-O-C (Dioxole) | Asymmetric Stretch | 1270-1200 |

| C-O-C (Dioxole) | Symmetric Stretch | 1100-1020 |

X-ray Crystallographic Analysis of this compound

The primary prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. The growth of such crystals can be a challenging process, often requiring the screening of various solvents, temperatures, and crystallization techniques. A common method for obtaining single crystals of organic compounds is slow evaporation of a saturated solution. nih.gov For a related benzodioxole sulfonamide, suitable crystals were obtained from a hexane (B92381)/chloroform solution. nih.gov Optimization of this process would involve varying the solvent ratio, the rate of evaporation, and the temperature to control the nucleation and growth of the crystals, aiming for well-formed crystals of an appropriate size (typically 0.1-0.5 mm in each dimension) with minimal defects.

Once a suitable single crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. nih.gov The crystal is rotated during data collection to capture a complete set of diffraction data.

The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. nih.gov The quality of the final structure is assessed by parameters such as the R-factor. nih.gov

For the analogue N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, the crystal structure revealed an envelope conformation for the five-membered dioxole ring. researchgate.netnih.govnih.gov A similar analysis for this compound would be expected to provide precise bond lengths and angles, as well as the torsional angles that define the conformation of the sulfonamide group relative to the benzodioxole ring system.

Table 3: Illustrative Crystallographic Data for a Related Benzodioxole Sulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO₄S |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 18.0158 (4) |

| b (Å) | 5.9346 (1) |

| c (Å) | 25.5480 (8) |

| V (ų) | 2731.51 (11) |

| Z | 8 |

Data from the analysis of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide. nih.gov

Analysis of Solid-State Packing and Intermolecular Interactions

The solid-state arrangement of molecules, dictated by intermolecular forces, is crucial for understanding the physical properties of a compound. While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, provides significant insights into the probable packing motifs and interactions. nih.govresearchgate.net

In the crystal lattice of its analogue, molecules are organized into supramolecular layers. nih.gov This aggregation is primarily driven by a network of hydrogen bonds and other weak interactions. The sulfonamide group is a key player in forming these interactions, with its potential for both hydrogen bond donors (N-H) and acceptors (S=O). nih.govresearchgate.net For this compound, the N-H bond present in the secondary sulfonamide is a critical site for hydrogen bonding.

Key intermolecular interactions expected in the solid state include:

N-H···O Hydrogen Bonds: The hydrogen atom on the nitrogen of the sulfonamide group can form strong hydrogen bonds with the oxygen atoms of the sulfonamide or the benzodioxole moiety of neighboring molecules. In related sulfonamide crystal structures, these interactions often lead to the formation of infinite chains or more complex networks. nih.govacs.org

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving hydrogen atoms from the aromatic rings or the methyl group and oxygen atoms, also contribute to the stability of the crystal packing. nih.gov

π-π Stacking: The aromatic benzodioxole ring system can participate in π-π stacking interactions, further stabilizing the crystal lattice.

The molecular packing in sulfonamides can be diverse and is often categorized based on the structure of molecular layers. acs.orgresearchgate.net The interplay of these various intermolecular forces determines the final crystal packing, which may exhibit polymorphism—the ability to exist in multiple crystalline forms with different physical properties. nih.govresearchgate.net

Below is a table summarizing the crystallographic data for the analogue N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, which can serve as a model for the target compound.

| Crystal Data for N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | |

| Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.32 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.0158 (4) |

| b (Å) | 5.9346 (1) |

| c (Å) | 25.5480 (8) |

| V (ų) | 2731.51 (11) |

| Z | 8 |

Data sourced from references nih.govresearchgate.net.

Conformational Analysis and Stereochemical Investigations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. The following sections explore the conformational preferences of this compound.

Conformational isomerism in this compound arises from the rotation around several single bonds. The most significant of these are the C-S bond between the benzodioxole ring and the sulfur atom, and the S-N bond of the sulfonamide group.

The conformation of the 1,3-dioxole (B15492876) ring in the benzodioxole moiety is typically a shallow envelope, with the methylene (B1212753) carbon atom slightly out of the plane formed by the other four atoms. nih.govresearchgate.net

For the sulfonamide group, different conformers can exist depending on the orientation of the substituents around the sulfur atom. nih.gov Studies on similar aryl sulfonamides have shown that the orientation of the S=O bonds relative to the aromatic ring is a key conformational feature. mdpi.com The dynamics of interconversion between these conformers are generally rapid at room temperature in solution, but in the solid state, the molecule is locked into a single, low-energy conformation. acs.org

Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. nih.gov For this compound, methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformations. nih.gov

A systematic conformational search would involve rotating the key dihedral angles, such as the C(aryl)-S-N-C(methyl) torsion angle, and calculating the energy of each resulting structure. This allows for the mapping of the conformational landscape and the identification of local and global energy minima. Quantum chemical calculations can predict the most stable conformers in both the gas phase and in solution, with the inclusion of solvent effects often leading to different conformational preferences. nih.gov For instance, in related sulfonamides, the eclipsed conformer may be most stable in the gas phase, while a staggered conformer is preferred in the presence of a solvent. nih.gov

The table below illustrates a hypothetical relative energy profile for key conformers that could be determined through computational analysis.

| Hypothetical Conformational Analysis | ||

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | 0.00 (Global Minimum) |

| B | ~180° (anti) | 1.5 |

| C | ~0° (syn) | 3.0 |

This table is illustrative and represents typical data obtained from computational conformational sampling.

The methyl group on the sulfonamide nitrogen has both steric and electronic effects. Sterically, it will influence the rotational barrier around the S-N bond and favor conformations that minimize steric hindrance with the sulfonyl oxygens and the benzodioxole ring. Electronically, as an electron-donating group, it can subtly modulate the properties of the sulfonamide moiety.

The interplay of these substituent effects dictates the preferred three-dimensional structure of this compound, which in turn is a critical determinant of its chemical reactivity and biological interactions.

Computational Chemistry and Theoretical Modeling of N Methyl 2h 1,3 Benzodioxole 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. For N-methyl-2H-1,3-benzodioxole-5-sulfonamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. nih.govcore.ac.uk

This process yields key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's behavior. These properties include dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR) to validate the computational model. nih.gov

Illustrative Molecular Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1025.456 | Hartrees |

| Dipole Moment | 3.87 | Debye |

| Polarizability | 25.41 | ų |

Note: The data in this table is hypothetical and serves as an illustration of typical results obtained from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how this compound might participate in chemical reactions. For instance, a lower energy gap often correlates with higher chemical reactivity and polarizability. mdpi.comnih.gov Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

Illustrative Frontier Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -1.54 |

| HOMO-LUMO Gap (ΔE) | 5.44 |

| Chemical Hardness (η) | 2.72 |

| Chemical Softness (S) | 0.37 |

Note: The data in this table is hypothetical, based on typical values for related sulfonamide derivatives, and serves to illustrate the output of FMO analysis.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

For this compound, regions with a negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like the oxygen atoms of the sulfonamide and benzodioxole groups. nih.gov Conversely, regions with a positive potential (colored blue) indicate an electron deficiency, often around hydrogen atoms, and are prone to nucleophilic attack. nih.gov This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor. researchgate.net

Molecular Docking Simulations for Hypothetical Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Before performing a docking simulation, the three-dimensional structure of the ligand, this compound, must be properly prepared. This process begins with generating a 3D structure of the molecule, which is then optimized using an energy minimization algorithm, often through quantum chemical methods like DFT as described previously. nih.gov

This optimization ensures that the ligand is in a low-energy, stable conformation. The process also involves assigning correct atom types and partial charges. Since molecules are flexible, a single conformation is often insufficient. Therefore, a conformational ensemble, representing a collection of different low-energy spatial arrangements of the molecule, is generated to account for this flexibility during the docking process.

The first step in docking is to identify a potential biological target (receptor). As no specific target for this compound is established, a hypothetical target would be chosen based on the known activities of structurally similar sulfonamide or benzodioxole compounds, such as carbonic anhydrases, lipoxygenases, or microbial enzymes. semanticscholar.orgunar.ac.id

Once a receptor structure (usually obtained from a protein database) is selected, the binding site or active site must be defined. This is the region of the protein where the ligand is expected to bind. A grid box is then generated around this active site. This grid pre-calculates the interaction energies for different atom types within the defined space, which significantly speeds up the subsequent docking calculations where the ligand's various conformations are systematically placed within the grid to find the most favorable binding pose. The scoring function then ranks these poses based on their calculated binding affinity. unar.ac.id

Binding Pose Prediction and Scoring Function Evaluation

In the realm of computational drug design, predicting the orientation (pose) of a ligand within the active site of a biological target is a critical step. For this compound, this process is typically accomplished through molecular docking simulations. These simulations place the flexible ligand into the binding pocket of a rigid or flexible receptor, generating numerous possible binding poses.

The process begins with the three-dimensional structure of the ligand, optimized using methods like the MMFF94x force field, and the experimentally determined structure of the target protein, often obtained from the Protein Data Bank (PDB). Docking algorithms then explore the conformational space of the ligand within the target's active site to identify low-energy binding modes.

Once various binding poses are generated, they are evaluated and ranked using scoring functions. These functions are mathematical models that estimate the binding affinity (ΔG_bind) between the ligand and the protein. Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based. They calculate a score for each pose based on factors like van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation penalties. The pose with the most favorable score is predicted as the most likely binding mode. Molecular docking studies on other benzenesulfonamide derivatives have been used to evaluate possible binding modes within the active sites of target proteins. nih.gov

The evaluation is not solely reliant on the score. A crucial aspect is the visual inspection of the top-ranked poses to ensure they are chemically sensible. This includes analyzing key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target. The stability of these predicted poses can be further assessed using more computationally intensive methods like molecular dynamics simulations.

Table 1: Hypothetical Docking Results for this compound This table illustrates typical data generated from a molecular docking experiment against a target protein.

| Pose ID | Scoring Function Value (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) | Key Interacting Residues | Hydrogen Bonds Formed |

| 1 | -8.5 | 150 | TYR22, LYS45, VAL88 | 2 |

| 2 | -8.2 | 250 | TYR22, PHE90 | 1 |

| 3 | -7.9 | 400 | LYS45, ILE56 | 1 |

| 4 | -7.5 | 800 | VAL88, LEU102 | 0 |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. This allows for the study of conformational changes, solvent effects, and the stability of binding interactions.

A prerequisite for accurate MD simulations is a reliable force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For a novel or less-studied compound like this compound, existing general-purpose force fields (e.g., AMBER, CHARMM, GROMOS) may lack specific, highly accurate parameters for the molecule.

Parameterization involves defining the equilibrium values and force constants for various interactions within the molecule, including:

Bonded interactions: Bond stretching, angle bending, and dihedral angle torsion.

Non-bonded interactions: Van der Waals forces (modeled by the Lennard-Jones potential) and electrostatic interactions (modeled by Coulomb's law using partial atomic charges).

These parameters are typically derived from high-level quantum mechanics (QM) calculations or experimental data (e.g., from X-ray crystallography or NMR spectroscopy). For instance, QM calculations can be used to determine the electrostatic potential (ESP) from which partial atomic charges are derived. The development of advanced force fields like AMOEBA utilizes quantum chemistry calculations to fit individual interaction energy components, enhancing accuracy. nih.gov

Table 2: Key Parameters for Force Field Development

| Parameter Type | Description | Method of Derivation |

| Bond Lengths | Equilibrium distance between two bonded atoms. | Quantum Mechanics (QM) Optimization, X-ray Crystallography |

| Bond Angles | Equilibrium angle between three bonded atoms. | QM Optimization, X-ray Crystallography |

| Dihedral Angles | Torsional potential for rotation around a central bond. | QM Scans of Torsional Energy Profiles |

| Partial Charges | Distribution of electron density across the molecule. | QM Electrostatic Potential (ESP) fitting (e.g., RESP) |

| van der Waals | Parameters (size, well-depth) for non-bonded repulsion/attraction. | Fitting to experimental data (e.g., liquid density) or QM calculations |

A typical MD simulation setup for this compound (either alone in solution or complexed with a target) involves several stages:

System Solvation: The molecule is placed in a periodic box filled with a chosen solvent, most commonly water molecules (e.g., TIP3P, SPC/E).

Neutralization: Counter-ions are added to neutralize the system's total charge.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent to relax around the solute. This is usually done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

Production Run: The main simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.

Analysis of the resulting trajectory provides insights into the conformational stability of the compound. Key metrics include the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

When this compound is simulated in complex with its biological target, MD simulations can validate the binding pose predicted by docking. A stable binding pose will show low RMSD values for the ligand within the active site throughout the simulation.

Furthermore, these simulations reveal the dynamic nature of the ligand-target interactions. Specific hydrogen bonds or hydrophobic contacts observed in the static docked pose can be monitored over time to determine their stability and occupancy. MD simulations can also uncover important conformational changes in the protein or the ligand upon binding, which are not captured by rigid-receptor docking. This detailed understanding of the dynamic interplay between the ligand and its target is invaluable for rational drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing costs. For a series of analogs of this compound, QSAR can be employed to predict their potential efficacy against a specific target.

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is correlated with the variation in their physicochemical properties, which are encoded by molecular descriptors.

The first step in building a QSAR model is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Require a 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Properties like hydrophobicity (logP), polarizability, and dipole moment. QSAR models for other sulfonamides have successfully used descriptors such as the Eccentric Connectivity Index (ECI), Lipo-affinity Index (LAI), and AlogP.

Once a large pool of descriptors is generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity. This is necessary to avoid overfitting the model and to create a model that is both statistically significant and interpretable. Statistical techniques like stepwise multiple linear regression (MLR) are often employed to identify the most predictive descriptors. nih.gov The robustness of a developed QSAR model is confirmed through validation tests.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | AlogP | A measure of the molecule's hydrophobicity (lipophilicity). |

| Topological | Eccentric Connectivity Index (ECI) | A topological descriptor encoding information about the eccentricity of vertices in the molecular graph. |

| 3D/Shape | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

Statistical Model Building and Cross-Validation Techniques

Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational chemistry for predicting the biological activity of compounds like this compound. wikipedia.org QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with a measured activity. ekb.egnih.gov For sulfonamide derivatives, these descriptors can encompass a wide range of properties, including topological, electronic, and physicochemical attributes. medwinpublishers.comresearchgate.net

The process begins with the calculation of various molecular descriptors for a series of related compounds with known activities. Common statistical methods are then employed to build the predictive model. These methods include:

Multiple Linear Regression (MLR): This technique creates a linear equation that relates the most significant descriptors to the biological activity. researchgate.net

Partial Least Squares (PLS): Often used when descriptors are numerous and may be inter-correlated. nih.gov

Artificial Neural Networks (ANN): A non-linear method capable of modeling complex relationships between structure and activity. researchgate.net

Support Vector Machines (SVM): A powerful machine learning technique used for both classification and regression tasks in QSAR. nih.gov

The reliability and predictive power of any developed QSAR model are paramount and must be rigorously assessed through validation. nih.govnih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. basicmedicalkey.com The two primary strategies for this are internal and external validation.

Internal validation assesses the robustness of the model using the initial dataset. The most common technique is cross-validation , which involves partitioning the dataset into training and test sets. basicmedicalkey.com Several cross-validation methods are used:

Leave-One-Out (LOO) Cross-Validation: In each cycle, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. nih.gov

k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets (or folds). In each iteration, one-fold is used for testing, and the remaining k-1 folds are used for training. researchgate.net This process is repeated 'k' times so that each subset is used as a test set once.

Y-Randomization (Y-Scrambling): The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A robust model should show very low correlation statistics for the scrambled data, confirming that the original model is not due to a chance correlation. basicmedicalkey.com

The statistical quality of a QSAR model is judged by several parameters, as illustrated in the hypothetical table below, based on typical values found in sulfonamide QSAR studies.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² or R²cv (Cross-Validated R²) | Measures the predictive ability of the model via internal validation (e.g., LOO-CV). | > 0.5 |

| F-value (Fischer's value) | Indicates the statistical significance of the model. | High value |

| R²_pred (External Validation R²) | Measures the predictive ability of the model on an external set of compounds not used in model development. | > 0.6 |

Pharmacophore Modeling Based on Structural Features and Potential Interactions

Pharmacophore modeling is a pivotal computational technique in drug discovery used to identify the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological activity. dergipark.org.tr A pharmacophore model does not represent a real molecule or a specific functional group but is rather an abstract concept that describes the key interaction points between a ligand and its target receptor. dovepress.comresearchgate.net This approach is particularly valuable for virtual screening of large compound libraries to find new potential hits or for guiding the optimization of existing lead compounds. nih.govcolumbiaiop.ac.in

For a molecule like this compound, a pharmacophore model would be constructed based on its distinct structural features and their potential to form non-covalent interactions with a biological target. The primary pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group and the benzodioxole ring are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor.

Aromatic Ring (AR): The benzodioxole ring system provides a planar aromatic feature that can engage in π-π stacking or other hydrophobic interactions.

Hydrophobic (HY): The aromatic ring and the N-methyl group contribute to the molecule's hydrophobic character, which is crucial for binding in hydrophobic pockets of a receptor.

Pharmacophore models can be generated through two main approaches: ligand-based and structure-based. dergipark.org.tr

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. dergipark.org.tr

Structure-Based Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the key interaction points observed in the ligand-binding site. dovepress.comnih.gov

Once generated, a pharmacophore model must be validated to ensure it can effectively distinguish between active and inactive compounds. nih.gov Validation methods include using a test set of known active and inactive molecules to assess the model's sensitivity and specificity, or employing statistical methods like Fischer's randomization test. nih.gov A well-validated model for this compound would encapsulate the precise spatial arrangement of its key features, serving as a 3D query for discovering novel molecules with similar interaction profiles.

The potential pharmacophoric features of this compound are summarized in the interactive table below.

| Pharmacophoric Feature | Contributing Structural Moiety | Potential Interaction Type |

|---|

Preclinical in Vitro Mechanistic Studies and Molecular Interactions of N Methyl 2h 1,3 Benzodioxole 5 Sulfonamide Strictly in Vitro, No Clinical Human Data

Enzyme Inhibition Assays (in vitro focus)

In vitro enzyme inhibition assays are fundamental in early-stage drug discovery to determine a compound's potential to interact with and modulate the activity of specific enzymes. For a novel sulfonamide derivative like N-methyl-2H-1,3-benzodioxole-5-sulfonamide, these studies would be crucial in identifying its mechanism of action and therapeutic potential.

Selection of Relevant Target Enzymes Based on Structural Analogies (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase)

The chemical structure of this compound features a sulfonamide functional group (-SO₂NH-). This moiety is a well-established pharmacophore known to target specific classes of enzymes. Based on this structural feature, two primary enzyme families would be logical targets for initial in vitro screening.

Carbonic Anhydrases (CAs): The sulfonamide group is the cornerstone of a major class of carbonic anhydrase inhibitors. nih.gov These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. cas.cz Various isoforms exist, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers. nih.govsigmaaldrich.com Given the prevalence of sulfonamides as CA inhibitors, it would be a primary hypothesis that this compound may exhibit inhibitory activity against one or more CA isoforms.

Dihydropteroate Synthase (DHPS): In bacteria, DHPS is a key enzyme in the folate biosynthesis pathway. wikipedia.org Sulfonamide-based antibacterial agents act as competitive inhibitors of this enzyme, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govnih.gov Therefore, DHPS would be a relevant target to investigate for potential antimicrobial activity of this compound.

Determination of Inhibition Constants (IC₅₀, Kᵢ) and Kinetic Parameters

Once target enzymes are selected, quantitative assays are performed to measure the compound's inhibitory potency.

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a common measure of drug potency.

Kᵢ (Inhibition constant): The Kᵢ value is a more absolute measure of binding affinity between the inhibitor and the enzyme. It is derived from IC₅₀ values but accounts for the concentration of the substrate and the enzyme's affinity for it (Kₘ).

Hypothetical Data Table for Enzyme Inhibition: Since no experimental data exists for this compound, the following table is for illustrative purposes only to show how such data would be presented.

| Target Enzyme | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) |

| Carbonic Anhydrase I | This compound | Data N/A | Data N/A |

| Carbonic Anhydrase II | This compound | Data N/A | Data N/A |

| Dihydropteroate Synthase | This compound | Data N/A | Data N/A |

Elucidation of Molecular Mechanism of Enzyme Inhibition (in vitro)

To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring enzyme activity at various substrate and inhibitor concentrations, the mode of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed). For sulfonamides targeting DHPS, the expected mechanism is competitive inhibition with the pABA substrate. nih.gov For carbonic anhydrases, sulfonamides typically bind to the zinc ion in the active site, acting as potent, often non-competitive or competitive, inhibitors.

Receptor Binding Studies (in vitro focus)

Identification of Putative Receptor Targets for Molecular Recognition

Identifying potential receptor targets would typically involve computational screening (docking studies) against a library of known receptor structures or experimental screening using broad radioligand binding panels. The benzodioxole ring is present in various biologically active compounds, suggesting it can participate in molecular recognition at receptor sites. smolecule.comsmolecule.com

Ligand-Receptor Binding Affinity Determination (e.g., K𝘥 values)

If a putative receptor target is identified, in vitro binding assays are used to quantify the affinity of the ligand (the compound) for the receptor.

K𝘥 (Dissociation constant): This value represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower K𝘥 value indicates a higher binding affinity.

Hypothetical Data Table for Receptor Binding: This table is for illustrative purposes only, as no experimental data for this compound is available.

| Receptor Target | Ligand | K𝘥 (nM) |

| Receptor X | This compound | Data N/A |

| Receptor Y | This compound | Data N/A |

Competition Binding Assays with Known Ligands

No publicly available research data from competition binding assays for this compound could be identified. Such studies are crucial for determining the binding affinity of a compound to specific receptors, enzymes, or other protein targets by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand. Without this data, the specific molecular targets and the potency of interaction for this compound remain unknown.

Cellular Pathway Modulation Studies (in vitro cell lines only, no human data)

Detailed investigations into how this compound may alter cellular functions are not present in the available literature.

Investigation of Signal Transduction Pathway Components

There are no published studies examining the effects of this compound on specific signal transduction pathways in cell lines. Research in this area would typically involve techniques such as Western blotting or reporter gene assays to assess changes in the phosphorylation state or activity of key signaling proteins.

Analysis of Protein Expression and Interaction Networks

Information regarding the impact of this compound on global protein expression or its influence on protein-protein interaction networks is currently unavailable. Techniques like proteomics would be necessary to build such a profile.

Cellular Activity Assays in Model Cell Systems (e.g., cell-based reporter assays)

Specific data from cellular activity assays, such as cell-based reporter assays designed to measure the transcriptional activity of certain pathways in response to treatment with this compound, has not been reported.

Hypothetical Biological Activity and Selectivity Profiling (in vitro predictions)

Due to the lack of primary in vitro screening data, any predictions regarding the biological activity and target selectivity of this compound would be purely speculative.

Assessment of Target Specificity and Promiscuity

Without experimental data from broad-panel screening against a range of receptors, enzymes, and ion channels, it is not possible to assess the target specificity or potential for promiscuity of this compound.

Prediction of Off-Target Interactions through Cheminformatics

These computational techniques are instrumental in early-stage drug discovery for identifying potential adverse effects and for repurposing compounds by predicting their interactions with a wide range of biological targets. The predictions are typically based on the structural similarities between the compound of interest and other molecules with known biological activities.

Key Cheminformatic Approaches:

Ligand-Based Methods: These methods compare the structural and physicochemical properties of a query molecule to a database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Structure-Based Methods (Molecular Docking): This approach involves computationally modeling the interaction between a small molecule (ligand) and the three-dimensional structure of a protein (receptor). Molecular docking can predict the binding affinity and orientation of a ligand at the active site of a target protein, providing insights into potential interactions. nih.gov For instance, molecular docking studies have been successfully used to analyze the binding energy of newly synthesized benzene (B151609) sulfonamide derivatives with receptors like 4PYP, which is relevant in the context of human breast cancer research. nih.gov

The application of these methods to this compound would involve screening its structure against databases of known protein targets. This could reveal potential interactions with unforeseen receptors, enzymes, or ion channels, thereby predicting potential off-target effects.

Comparative Analysis with Known Bioactive Sulfonamides and Benzodioxoles

To understand the potential biological activities of this compound, it is instructive to compare its structural components—the sulfonamide and benzodioxole moieties—with those of known bioactive molecules.

Bioactive Sulfonamides:

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. nih.govopenaccesspub.org These activities extend beyond the classical antibacterial action.

Enzyme Inhibition: Sulfonamide derivatives are known to act as inhibitors for various enzymes. For example, certain sulfonamides exhibit inhibitory activity against carbonic anhydrases, which are involved in various physiological processes. ontosight.ai Additionally, some sulfonamides have shown promising activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). nih.gov The antibacterial effect of some sulfonamides is attributed to their ability to inhibit LpxH, an enzyme crucial for the biosynthesis of the Gram-negative outer membrane. nih.gov

Anticancer Activity: Numerous studies have highlighted the potential of sulfonamide derivatives as anticancer agents, with activity against cell lines such as MCF-7 (breast cancer). nih.govnih.gov

Cardiovascular Effects: Certain sulfonamide derivatives have been investigated for their effects on the cardiovascular system. cerradopub.com.br

The following table summarizes the in vitro biological activities of some representative bioactive sulfonamides:

| Compound Class | Biological Activity | Target Enzyme/Cell Line | Reference |

| N-aryl-2,3-dihydrobenzo ontosight.aisemanticscholar.orgdioxine-6-sulfonamides | Moderate activity against BChE and AChE, good activity against LOX | BChE, AChE, LOX | nih.gov |

| Benzene sulfonamide derivatives | Anticancer effects | MCF-7 breast carcinoma cells | nih.gov |

| meta-Sulfonamidobenzamide analogs | Antibacterial activity, enzyme inhibition | LpxH | nih.gov |

| Sulfonamide derivatives | Anticancer activities | Human colon cancer (HCT-116) | nih.gov |

Bioactive Benzodioxoles:

The 1,3-benzodioxole (B145889) ring system is a structural feature found in numerous naturally occurring and synthetic compounds with significant biological activities.

Antimicrobial and Antitumor Properties: Benzimidazole and benzothiazole (B30560) moieties, which share structural similarities with benzodioxoles in being heterocyclic systems, are recognized constituents of biologically important molecules with antimicrobial and antitumor activities. mdpi.com

Enzyme Inhibition: Benzodioxole grafted spirooxindole pyrrolidinyl derivatives have been shown to exhibit potent inhibitory activity against α-glucosidase and α-amylase enzymes. rsc.org

The following table provides examples of the in vitro biological activities of compounds containing the benzodioxole or related heterocyclic structures:

| Compound Class | Biological Activity | Target Enzyme/Cell Line | Reference |

| Benzodioxole grafted spirooxindole pyrrolidinyl derivatives | Potent inhibition | α-glucosidase and α-amylase | rsc.org |

| Benzimidazole and benzothiazole derivatives | Antimicrobial and antitumor activity | Various | mdpi.com |

Given that this compound incorporates both the sulfonamide and benzodioxole moieties, it is plausible that it could exhibit a unique pharmacological profile stemming from the combination of these two pharmacophores. However, without direct experimental data, any potential biological activity remains speculative.

Structure Activity Relationship Sar Investigations for N Methyl 2h 1,3 Benzodioxole 5 Sulfonamide Derivatives

Rational Design Principles for N-methyl-2H-1,3-benzodioxole-5-sulfonamide Analogues

The rational design of analogues of this compound is a strategic process that leverages an understanding of the target biology and chemical principles to create molecules with improved therapeutic potential. This approach is exemplified in the design of related benzodioxole-containing compounds, such as capsaicin (B1668287) analogues, where the benzodioxole ring is a key structural feature. researchgate.net The principles of bioisosteric replacement, conformational analysis, and the introduction of various substituents are central to these design strategies.

Application of Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its primary biological activity. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. For derivatives of this compound, this could involve several modifications.

For instance, the sulfonamide group itself is considered a non-classical bioisostere of carboxylic acids, phenols, and amides, offering a different acidity and hydrogen bonding profile. nih.gov In the design of a capsaicin analogue, N-(benzo[d] nih.govajchem-b.comdioxol-5-ylmethyl)benzenesulfonamide, the amide bond of capsaicin was replaced with a sulfonamide bond using this bioisosteric concept. researchgate.net

Further bioisosteric modifications to the this compound scaffold could include:

Replacement of the methyl group on the nitrogen: Substituting the N-methyl group with other small alkyl groups (e.g., ethyl) or bioisosteres like an amino or hydroxyl group could modulate the compound's polarity and interaction with its biological target.

Modification of the benzodioxole ring: While maintaining the core benzodioxole structure is often important for activity, bioisosteric replacement of the methylene (B1212753) bridge (-CH2-) within the dioxole ring with other groups like -CF2- or -O- could alter the electronic properties and metabolic stability of the molecule.

Substitution on the aromatic portion of the benzodioxole ring: The hydrogen atoms on the benzene (B151609) ring can be replaced with fluorine, which is a common bioisostere for hydrogen. This can influence the compound's metabolic stability and electronic character.

Exploration of Homologation, Ring Expansion, and Contraction

Homologation, the process of adding a methylene group (-CH2-) to a carbon chain, can be applied to the N-methyl group of this compound to create a series of N-alkyl derivatives. This systematic modification allows for the exploration of the size of the substituent on the sulfonamide nitrogen and its impact on biological activity. Such changes can affect the compound's lipophilicity and its fit within a receptor's binding pocket.

Ring expansion or contraction of the dioxole ring is a less common but plausible strategy. For example, expanding the five-membered dioxole ring to a six-membered 1,4-benzodioxane (B1196944) ring system could alter the conformation and orientation of the substituents, potentially leading to different interactions with a biological target. Conversely, contraction to a four-membered ring is synthetically challenging and less commonly explored.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while maintaining the original's biological activity. For this compound, the benzodioxole moiety could be replaced with other bicyclic systems, such as benzofuran, indole, or indazole, to explore new chemical space and potentially improve properties like solubility or patentability.

Molecular hybridization is a strategy that combines two or more pharmacophores from different drug classes into a single molecule. A hypothetical hybridization approach for a derivative of this compound could involve linking it to another biologically active moiety, for example, through the nitrogen of the sulfonamide or by modifying a substituent on the benzodioxole ring. This can lead to compounds with dual activity or improved potency.

Correlation of Structural Modifications with In Vitro Activity Profiles

The biological activity of this compound derivatives is assessed through in vitro assays that measure their effects on specific enzymes or receptors. The data from these assays are then correlated with the structural modifications to establish a structure-activity relationship (SAR).

Quantitative Analysis of Substituent Effects on Enzyme Inhibition and Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, substituents would be systematically varied on the benzodioxole ring and on the sulfonamide nitrogen.

The in vitro activity, such as the half-maximal inhibitory concentration (IC50) against a particular enzyme or the binding affinity (Ki) to a receptor, would be determined for each analogue. These biological data points are then used to build a QSAR model. For example, a study on sulfonamides derived from carvacrol (B1668589) showed that substitution of cyclic groups at the sulfonamide with an amine decreased acetylcholinesterase inhibitory activity. nih.gov

The following table illustrates a hypothetical QSAR study on a series of N-substituted 2H-1,3-benzodioxole-5-sulfonamides, with varying substituents on the nitrogen atom, and their corresponding hypothetical IC50 values against a target enzyme.

| Compound | N-Substituent (R) | LogP (Calculated) | Molecular Weight | Hypothetical IC50 (µM) |

|---|---|---|---|---|

| 1 | -CH3 | 1.5 | 229.24 | 10.5 |

| 2 | -CH2CH3 | 1.9 | 243.27 | 8.2 |

| 3 | -H | 1.1 | 215.21 | 15.1 |

| 4 | -CH(CH3)2 | 2.3 | 257.30 | 5.7 |

| 5 | -C(CH3)3 | 2.7 | 271.33 | 12.3 |

Contribution of Steric, Electronic, and Hydrophobic Parameters to Biological Activity

The biological activity of a molecule is influenced by a combination of its steric, electronic, and hydrophobic properties. QSAR studies aim to deconvolute these contributions. ubaya.ac.id